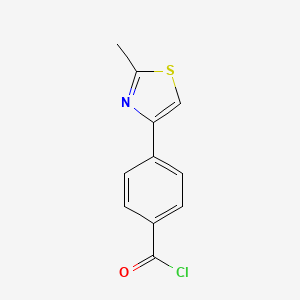

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQGMUPBMHWAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428736 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-93-3 | |

| Record name | 4-(2-Methyl-4-thiazolyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Starting Material: 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid

- Reagents: Thionyl chloride (SOCl2), oxalyl chloride (COCl)2, or phosphorus pentachloride (PCl5)

- Solvent: Anhydrous solvents such as dichloromethane or chloroform

- Conditions: Typically reflux under inert atmosphere to facilitate conversion

- Mechanism: The carboxylic acid reacts with the chlorinating agent to form the corresponding acid chloride with elimination of SO2 and HCl (in the case of SOCl2)

- Notes: Use of catalytic DMF can accelerate the reaction; care must be taken to avoid decomposition of the thiazole ring under harsh conditions.

Synthetic Route via Amide Intermediate (Indirect Method)

- Step 1: Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline

- Step 2: Reaction of the aniline with benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to form 4-(2-methyl-1,3-thiazol-4-yl)-N-phenylbenzamide

- Step 3: Conversion of the amide to the acid chloride is less common but can be achieved via dehydration or chlorination methods

- Industrial Relevance: This route is more typical for producing amide derivatives but can be adapted for acid chloride preparation by modifying intermediates.

Industrial Scale Continuous Flow Synthesis

- Method: Use of continuous flow reactors for the chlorination step to improve safety, control, and yield

- Advantages: Enhanced heat and mass transfer, better reaction control, scalability, and reduced hazardous waste

- Purification: Recrystallization or chromatographic techniques to achieve high purity of the acid chloride

- Notes: Automated systems can optimize reaction parameters such as temperature, residence time, and reagent ratios for maximum efficiency.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorination | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | Thionyl chloride, reflux in DCM | Straightforward, high yield | Requires careful handling of reagents; possible ring degradation |

| Amide Intermediate Route | 4-(2-methyl-1,3-thiazol-4-yl)aniline + benzoyl chloride | Base (triethylamine/pyridine), mild conditions | Useful for related amide synthesis | Multi-step, less direct for acid chloride |

| Continuous Flow Industrial Synthesis | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | Automated chlorination in flow reactors | Scalable, efficient, safer handling | Requires specialized equipment |

Detailed Research Findings

The direct chlorination of the corresponding carboxylic acid using thionyl chloride remains the most common laboratory method due to its simplicity and relatively high yields. The reaction proceeds smoothly under reflux, and catalytic amounts of DMF can be used to enhance the reaction rate without compromising the thiazole ring.

The amide intermediate route is more relevant when the target is an amide derivative, but the benzoyl chloride can be isolated or used in situ. This method involves reacting the aniline derivative with benzoyl chloride under basic conditions to neutralize HCl formed. The process is well-documented for related compounds and can be adapted for this compound synthesis.

Industrial preparation increasingly favors continuous flow processes due to better control over exothermic chlorination reactions and improved safety profiles. Flow reactors allow precise control of reaction time and temperature, minimizing side reactions and enhancing product purity. These methods also facilitate scale-up and reduce environmental impact.

Patents related to thiazole derivatives emphasize novel synthetic routes and intermediates, although specific detailed processes for this exact compound are limited in public patent literature. However, the general principles of heterocyclic acyl chloride synthesis apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.

Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: Aqueous sodium hydroxide or water can be used under mild heating conditions.

Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Benzoic Acid Derivative: Formed from hydrolysis.

Benzyl Alcohol Derivative: Formed from reduction.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazole structures have been evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of thiazole-based compounds that demonstrated potent antimicrobial activity against Gram-positive bacteria and fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds were promising, indicating their potential as new antimicrobial agents.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 |

| Compound B | Bacillus subtilis | 50 |

| Compound C | Klebsiella pneumoniae | 100 |

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been extensively studied. Compounds incorporating the thiazole moiety have shown significant activity in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example, a series of thiazole-linked compounds were synthesized and evaluated, with some demonstrating effective seizure protection comparable to standard anticonvulsant drugs .

Chemical Intermediate

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride serves as a versatile intermediate in organic synthesis. It can be utilized to produce various bioactive molecules through coupling reactions with amines or alcohols. This property is critical for developing new pharmaceuticals and agrochemicals.

Synthesis of Anticancer Agents

A notable case study involved the synthesis of thiazole derivatives that exhibited anticancer properties against cell lines such as HCT-116 and HepG2. The synthesized compounds were subjected to MTT assays, revealing significant cytotoxic effects compared to standard treatments like cisplatin . The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced anticancer efficacy.

Development of P-glycoprotein Modulators

Research has also focused on the role of thiazole derivatives in overcoming multidrug resistance (MDR) in cancer therapy. One study reported the development of a lead compound featuring a thiazole scaffold that effectively reversed resistance to common chemotherapeutics like paclitaxel and doxorubicin in resistant cell lines . This demonstrates the potential of this compound in enhancing drug delivery and efficacy.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in the modification of proteins, peptides, and other biomolecules to study their functions and interactions. The compound can also interact with cellular targets, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride with analogous compounds containing the 2-methyl-1,3-thiazol-4-yl group and other aromatic/heterocyclic systems:

Role of the 2-Methyl-1,3-thiazol-4-yl Motif

The 2-methyl-1,3-thiazol-4-yl group is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions. For example:

- MPEP (2-methyl-6-(phenylethynyl)pyridine), a metabotropic glutamate receptor 5 (mGlu5) antagonist, shares the 2-methylthiazole motif and demonstrates anxiolytic effects in rodent models .

- MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine), another mGlu5 antagonist, attenuates stress-induced cocaine-seeking behavior, highlighting the thiazole ring’s role in central nervous system (CNS) drug design .

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is utilized in various fields, including medicinal chemistry, organic synthesis, and agricultural applications. The following sections detail its biochemical properties, mechanisms of action, and specific biological activities supported by case studies and research findings.

The compound exhibits significant reactivity due to its benzoyl chloride moiety, which allows it to participate in acylation reactions with nucleophiles. This property is crucial for its role in synthesizing biologically active molecules. The interactions of this compound with enzymes such as acetyltransferases and proteases facilitate the transfer of acyl groups, impacting cellular signaling pathways and gene expression.

The biological activity of this compound primarily involves:

- Covalent Modification : The benzoyl chloride group forms covalent bonds with nucleophilic residues in target proteins, leading to enzyme inhibition or activation.

- Gene Expression Modulation : By interacting with transcription factors, this compound can alter gene expression patterns, influencing cellular metabolism and function.

- Cell Signaling Pathway Alteration : The compound's ability to inhibit specific kinases results in changes to phosphorylation states of key signaling proteins, affecting cellular responses.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. Specifically, this compound has shown efficacy against various pathogens:

- Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of Mycobacterium species, including drug-resistant strains .

- Fungal Activity : The compound is also being explored for its potential use as a fungicide in agricultural applications due to its biological activity against fungal pathogens.

Antitumor Activity

The compound's structural characteristics contribute to its cytotoxic effects on cancer cells:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC50 value lower than standard chemotherapeutic agents like doxorubicin in certain assays .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 (human epidermoid carcinoma) | < 1.98 |

| Doxorubicin | A-431 | Reference |

Neuroprotective Effects

Recent studies have indicated potential neuroprotective activities of thiazole derivatives:

- Anticonvulsant Properties : Certain thiazole compounds have demonstrated anticonvulsant effects in animal models, suggesting that this compound may possess similar properties .

Study on Enzyme Inhibition

A study conducted on the enzyme inhibition potential of this compound revealed:

- Inhibition of Kinases : The compound effectively inhibited specific kinases involved in cell signaling pathways. This inhibition led to altered phosphorylation states and downstream effects on cellular metabolism and growth.

Toxicological Assessment

A toxicological assessment highlighted the need for careful dosage optimization:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 4–6 hours). Catalytic dimethylformamide (DMF) may accelerate the reaction. Post-reaction, excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization .

- Optimization : Monitor reaction progress using TLC or FT-IR to detect the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Adjust molar ratios (1:2 acid/SOCl₂) and solvent polarity (e.g., dichloromethane) to minimize side products like anhydrides.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.8–8.2 ppm), thiazole protons (δ 7.1–7.3 ppm), and methyl groups (δ 2.6 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments (e.g., loss of Cl⁻, m/z 30) .

- IR : Strong C=O stretch at ~1760 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Q. How should researchers handle this compound safely in the lab?

- Safety Protocols :

- Use PPE (gloves, goggles) due to its corrosive nature (H315, H319).

- Work in a fume hood to avoid inhalation (H335).

- Store under inert gas (argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include:

- Disorder : The thiazole ring may exhibit rotational disorder. Apply restraints to bond lengths/angles.

- Twining : Use SHELXD for data integration if twinning is detected .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <5% |

| C=O Bond Length | 1.21 Å ± 0.02 |

Q. What computational methods validate its potential as a mGluR5 negative allosteric modulator?

- Approach : Perform molecular docking (AutoDock Vina) using the mGluR5 crystal structure (PDB: 6FFI). Key interactions:

- Thiazole ring forms π-π stacking with Phe786.

- Benzoyl chloride interacts with Lys809 via hydrogen bonding.

Q. How do conflicting reports on its hydrolytic stability impact experimental design?

- Analysis : Contradictions arise from solvent polarity (hydrolysis accelerates in aqueous DMSO vs. inert THF). Mitigate by:

- Conducting kinetic studies (UV-Vis monitoring at 260 nm).

- Adjusting pH (stable at pH <5, hydrolyzes rapidly at pH >7) .

- Data Table :

| Solvent | Half-Life (25°C) |

|---|---|

| DCM | >48 hours |

| H₂O/DMSO | 2 hours |

Q. What strategies resolve overlapping signals in NMR spectra caused by aromatic protons?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.